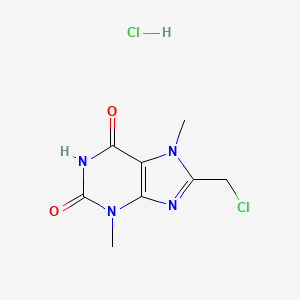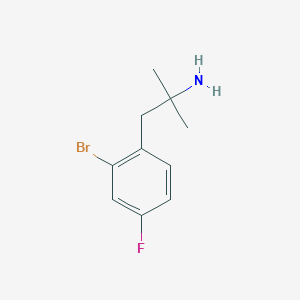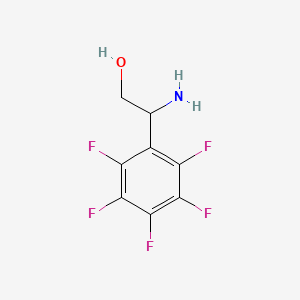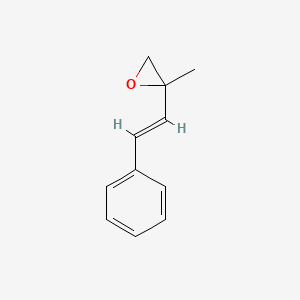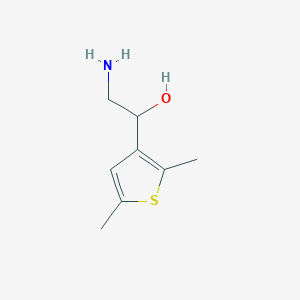
3-(2,5-Dimethylfuran-3-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dimethylfuran-3-yl)butan-1-amine is an organic compound with the molecular formula C10H17NO It is a derivative of furan, a heterocyclic organic compound, and contains an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylfuran-3-yl)butan-1-amine typically involves the reaction of 2,5-dimethylfuran with a suitable amine precursor. One common method is the Paal–Knorr reaction, where 2,5-dimethylfuran undergoes a condensation reaction with an amine, such as butan-1-amine, under acidic conditions . The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylfuran-3-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or secondary amines .
Scientific Research Applications
3-(2,5-Dimethylfuran-3-yl)butan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylfuran-3-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The furan ring may also participate in electron transfer reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A precursor to 3-(2,5-Dimethylfuran-3-yl)butan-1-amine, used in similar applications.
Furan: The parent compound, widely used in organic synthesis and industrial applications.
Pyrrole: Another heterocyclic compound with similar structural features and applications.
Uniqueness
This compound is unique due to the presence of both the furan ring and the amine group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-(2,5-dimethylfuran-3-yl)butan-1-amine |
InChI |
InChI=1S/C10H17NO/c1-7(4-5-11)10-6-8(2)12-9(10)3/h6-7H,4-5,11H2,1-3H3 |
InChI Key |
APPGDFCHJKYTFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(C)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


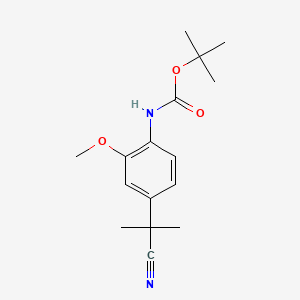


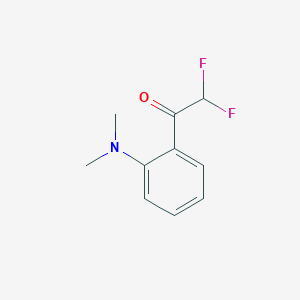
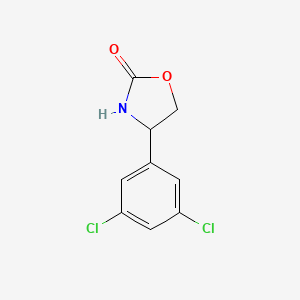
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)

